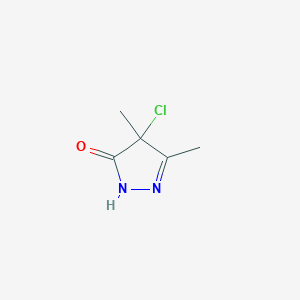

![molecular formula C13H9NO B048255 10-Hydroxybenzo[h]quinoline CAS No. 33155-90-7](/img/structure/B48255.png)

10-Hydroxybenzo[h]quinoline

Übersicht

Beschreibung

10-Hydroxybenzo[h]quinoline (10-HBQ) is a heterocyclic compound that is used in various scientific fields such as chemistry, biochemistry, and pharmacology. It is a derivative of benzo[h]quinoline, which is a type of aromatic compound. 10-HBQ has been studied for its potential applications in biochemistry, pharmacology, and medicine.

Wissenschaftliche Forschungsanwendungen

Photostability and Stokes Shift Emission : It exhibits excited-state intramolecular proton transfer, making it a potential candidate for radiation-hard scintillators due to its extreme photostability and large Stokes shift emission (Martinez, Cooper, & Chou, 1992).

Proton Transfer Laser Dyes : Systematic derivatization can tune proton-transfer emission from 550 to 675 nm, creating a new family of proton transfer laser dyes (Chen et al., 2006).

Phototautomeric Properties : It leads to non-hydrogen-bonded photorotamer formation in 77 K glassy matrices, with heavy atom effects enhancing the proton-transfer tautomer (Chou et al., 2002).

In Vitro and In Vivo Imaging : Ortho-indolium-10-hydroxybenzo[h]quinoline shows a faster excited-state intramolecular proton transfer rate than ortho-picolinium-10-hydroxybenzo[h]quinoline, making it potentially useful for in vitro and in vivo imaging applications (Kisin-Finfer et al., 2016).

Solvatochromism : Its solvatochromism is primarily dependent on solvent polarity, but fluorescence band wavelength shifts are more dependent on acidity than polarity, making it unsuitable for probing polarity in biopolymer cavities (Valle & Catalán, 2001).

Excited-State Intramolecular Proton Transfer : Occurs in both electron-rich and electron-poor derivatives of 10-hydroxybenzo[h]quinoline, with fast time constants and potential applications in NIR emission and Stokes shifts (Piechowska et al., 2012).

Crystal Structure : Crystallizes as a 2-phenylpyridine with a fused double bond, with two symmetry-independent molecules forming alternate layers in the unit cell (Kubicki, Borowiak, & Antkowiak, 1995).

Ultrafast Proton Transfer : Occurs through skeletal deformation, with more active hydrogen migration mode in the rigid structure compared to 2-(2′-hydroxyphenyl)benzothiazole (Schriever et al., 2008).

Effects of Organized Media : Organized media, such as cyclodextrins and surfactants, significantly impact the excited-state intramolecular proton transfer reaction (Roberts et al., 1995).

Electronic Structure Influences : Inter- and intramolecular interactions are influenced by the electronic structure and aromaticity, with spontaneous proton transfer occurring in the excited electronic state (Jezierska et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 10-Hydroxybenzo[h]quinoline (HBQ) is the proton (or hydrogen atom) in the molecule . This proton is involved in a pre-existing ground state hydrogen bond, which is crucial for the compound’s action .

Mode of Action

HBQ undergoes a process known as Excited State Intramolecular Proton Transfer (ESIPT) . In this process, the proton transfers through the hydrogen bond, giving rise to another tautomer in the excited state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone leads to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface . Both processes are strongly solvent dependent .

Biochemical Pathways

The ESIPT process in HBQ results in a structural change, where the excited tautomer possesses photophysical properties different from those of the ground state species . This process has been intensively studied experimentally and computationally in various systems .

Pharmacokinetics

It’s known that the equilibrium between the enol and keto forms of hbq in the ground state can be driven by a change of solvent . This suggests that the bioavailability of HBQ could be influenced by the solvent environment.

Result of Action

The result of the ESIPT process in HBQ is the dominance of the keto-like form in the excited state . This leads to the observed orange-red fluorescence recognized as a keto-tautomer (K) emission . The ESIPT in HBQ is a direct consequence of very strong intramolecular hydrogen bonding .

Action Environment

The action of HBQ is strongly influenced by the solvent environment . The equilibrium between the enol and keto forms in the ground state can be driven by a change of solvent . Furthermore, the ESIPT path exhibits a potential energy barrier resulting in an incoherent rate governed process . This suggests that the action, efficacy, and stability of HBQ can be significantly affected by environmental factors.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

The biochemical properties of 10-Hydroxybenzo[h]quinoline are largely determined by its ability to undergo proton transfer. This process is strongly solvent dependent and can be influenced by the incorporation of electron acceptor substituents on position 7 of the this compound backbone . The theoretical calculations explain the substitution-determined transition from a single- to a double-well proton transfer mechanism .

Cellular Effects

It is known that the compound’s excited state properties, which are different from those of the ground state species, can have various effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves a transition from a single- to a double-well proton transfer mechanism . This process is influenced by the incorporation of electron acceptor substituents on position 7 of the this compound backbone .

Eigenschaften

IUPAC Name |

1H-benzo[h]quinolin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFJWYZMQAEBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954770 | |

| Record name | Benzo[h]quinolin-10(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33155-90-7 | |

| Record name | 4-Hydroxy-5-azaphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033155907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[h]quinolin-10(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-Hydroxybenzo[h]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

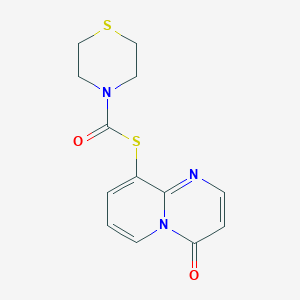

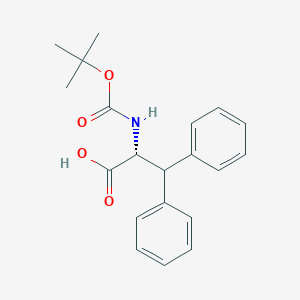

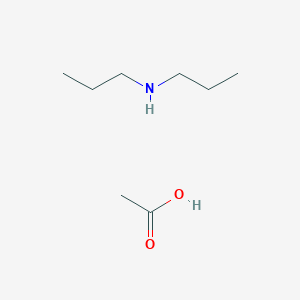

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

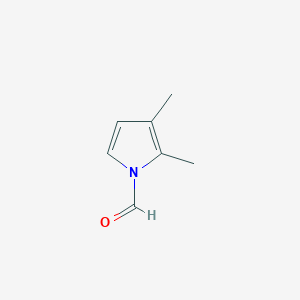

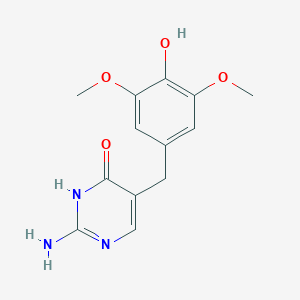

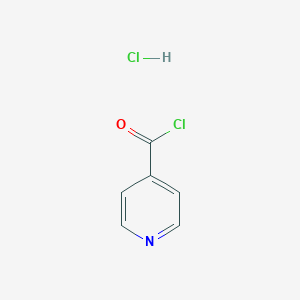

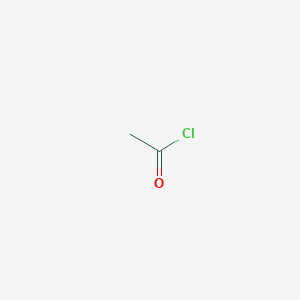

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)